![molecular formula C20H23N3O2 B5608410 methyl 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B5608410.png)
methyl 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoate
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Description
Synthesis Analysis
The synthesis of related compounds, such as methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, involves complex reactions, often utilizing single crystal X-ray diffraction analysis for structural determination. These processes highlight the intricate steps required to synthesize complex molecules, including this compound (Little et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through X-ray crystallography, revealing fascinating details such as the chair and boat conformations of the piperazine ring. Such analyses provide insights into the spatial arrangement of atoms within the molecule and the overall geometry, crucial for understanding its reactivity and properties (Little et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives often lead to the formation of complex structures with diverse properties. For example, the reactions of 3,4-dihydro-4-imino-1,2,3-benzotriazines with secondary amines to afford o-cyanophenyltriazenes illustrate the compound's reactivity and potential for chemical transformations (Siddiqui & Stevens, 1974).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are key to understanding their behavior in different environments. For instance, the crystallization behavior and polymorphism of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] demonstrate the complex physical nature of these molecules (Weatherhead-Kloster et al., 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[(4-benzylpiperazin-1-yl)iminomethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-25-20(24)19-9-7-17(8-10-19)15-21-23-13-11-22(12-14-23)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMSSHCEANHRFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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